molecular formula C13H16F3N5O B2483223 4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one CAS No. 2415602-85-4

4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one

Cat. No.: B2483223
CAS No.: 2415602-85-4
M. Wt: 315.3
InChI Key: JBFKYPBOHZSTLK-UHFFFAOYSA-N
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Description

4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound with a unique structure that combines a pyrimidine ring, an azetidine ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the azetidine ring, and the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the carbon-carbon bonds in the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and azetidine-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one lies in its combination of three distinct ring systems, which may confer unique biological and chemical properties not found in simpler compounds.

Properties

IUPAC Name

4-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O/c1-8-18-10(13(14,15)16)4-11(19-8)21-5-9(6-21)20-3-2-17-12(22)7-20/h4,9H,2-3,5-7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKYPBOHZSTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC(C2)N3CCNC(=O)C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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